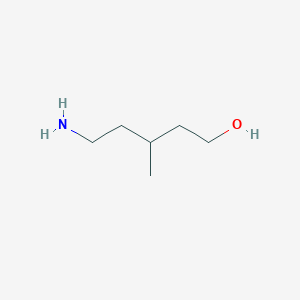

5-Amino-3-methylpentan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-3-methylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2-4-7)3-5-8/h6,8H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFWQLHALIZEQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 5-Amino-3-methylpentan-1-ol Chemical Properties

[1]

Executive Summary

5-Amino-3-methylpentan-1-ol (CAS: 324760-87-4) is a critical aliphatic amino alcohol characterized by a symmetrical 5-carbon chain with a central methyl substituent.[1] Its structural symmetry around the C3 position makes it a unique precursor for 4-methylpiperidine scaffolds, a motif prevalent in kinase inhibitors and GPCR ligands.

In drug discovery, this molecule is valued for its dual functionality: a primary amine for amide coupling and a primary alcohol for esterification or further functionalization. Its flexibility and specific chain length (5 carbons) make it an ideal spacer for PROTAC (Proteolysis Targeting Chimera) linkers, allowing precise spatial orientation between the E3 ligase ligand and the protein of interest.

Physicochemical Profile

The following data represents the core physicochemical properties essential for handling and characterization.

| Property | Value / Description | Note |

| IUPAC Name | 5-Amino-3-methylpentan-1-ol | |

| CAS Number | 324760-87-4 | Specific to the amino alcohol |

| Molecular Formula | C₆H₁₅NO | |

| Molecular Weight | 117.19 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic |

| Boiling Point | ~225–230 °C (760 mmHg) | Predicted based on 5-amino-1-pentanol (222°C) |

| Density | ~0.94 g/cm³ | Predicted |

| pKa (Amine) | ~10.5 | Typical for primary aliphatic amines |

| pKa (Alcohol) | ~16 | |

| LogP | 0.1 | Amphiphilic; water-soluble |

| Chirality | Yes (C3 position) | Available as (R), (S), or Racemate |

| Solubility | Water, Methanol, DMSO, DCM | Poor solubility in Hexanes |

Synthesis & Manufacturing Methodologies

Synthesizing 5-amino-3-methylpentan-1-ol requires strategies that prevent premature cyclization. Two primary industrial routes are employed: the Lactone Ring-Opening (Classical) and the Reductive Amination (Green) pathways.

Route A: Lactone Ring-Opening (High Purity)

This method is preferred for generating high-purity material as it avoids the formation of piperidine side-products during the initial steps.

-

Precursor: 3-Methyl-δ-valerolactone (formed from 3-methyl-1,5-pentanediol).

-

Amidation: The lactone is treated with aqueous or anhydrous ammonia. The nucleophilic attack occurs at the carbonyl carbon, opening the ring to form 5-hydroxy-3-methylpentanamide .

-

Reduction: The amide is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) to yield the final amino alcohol.

Route B: Reductive Amination (Scalable)

Ideal for large-scale manufacturing, this route utilizes a "masked" aldehyde.

-

Precursor: 3-Methyl-δ-valerolactone is reduced (using DIBAL-H) to the corresponding lactol (2-hydroxy-4-methyltetrahydropyran), which exists in equilibrium with 3-methyl-5-hydroxypentanal .

-

Amination: The lactol/aldehyde is reacted with ammonia and hydrogen gas over a metal catalyst (e.g., Raney Nickel or Ru/C) to yield the amine.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the divergence of these two pathways.

Figure 1: Dual synthetic pathways for 5-Amino-3-methylpentan-1-ol. Route A (Blue) offers higher chemoselectivity; Route B (Red) is preferred for industrial scalability.

Reactivity & Functionalization

Understanding the reactivity profile is crucial for medicinal chemists using this scaffold. The molecule possesses two nucleophilic centers: the amine (

Chemoselectivity

-

Amine Dominance: In neutral or basic conditions, the primary amine is significantly more nucleophilic than the alcohol. Acylation (e.g., with acid chlorides) will occur exclusively at the nitrogen to form amides.

-

Alcohol Activation: To functionalize the oxygen, the nitrogen must first be protected (e.g., Boc, Cbz). Once protected, the alcohol can be converted to a leaving group (Mesylate, Tosylate) or oxidized to an aldehyde/acid.

Cyclization to 4-Methylpiperidine

A dominant side reaction—and a deliberate synthetic strategy—is the intramolecular cyclization. Due to the symmetry of the carbon chain (3-methyl substitution), cyclization yields 4-methylpiperidine , not 3-methylpiperidine.

-

Mechanism: Activation of the alcohol (e.g., via Appel reaction or sulfonyl chloride) creates a leaving group. The internal amine attacks the C1 position, closing the 6-membered ring.

-

Self-Validation: If your reaction product shows a loss of -OH and -NH2 signals in NMR and the appearance of ring protons, spontaneous cyclization has occurred.

Reactivity Map

Figure 2: Reactivity divergence. Blue paths represent linker synthesis; the Red path indicates cyclization to the heterocycle.

Experimental Protocols

Protocol 5.1: Selective N-Boc Protection

To isolate the alcohol functionality for oxidation or coupling.

-

Setup: Dissolve 5-Amino-3-methylpentan-1-ol (1.0 eq) in DCM (0.5 M).

-

Addition: Add Triethylamine (1.5 eq) followed by

(1.1 eq) dropwise at 0°C. -

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (ninhydrin stain will disappear).

-

Workup: Wash with 1M citric acid (to remove unreacted amine) and brine. Dry over

. -

Result: Yields N-Boc-5-amino-3-methylpentan-1-ol as a viscous oil.

Protocol 5.2: Cyclization to 4-Methylpiperidine

For scaffold synthesis.

-

Activation: Dissolve the amino alcohol in chloroform. Add Thionyl Chloride (

, 1.2 eq) dropwise at 0°C. -

Reflux: Heat to reflux for 3 hours. The intermediate chloro-amine hydrochloride forms.

-

Cyclization: Treat the residue with aqueous NaOH (20%) and heat to 60°C for 2 hours.

-

Extraction: Extract the oily product with diethyl ether.

-

Validation: Check

NMR. The disappearance of the

Safety & Handling

-

Hazards: Corrosive (Causes skin burns and eye damage). Harmful if swallowed.

-

Storage: Hygroscopic. Store under nitrogen or argon atmosphere. Refrigerate (2-8°C) to prevent slow oxidation or oligomerization.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

Sigma-Aldrich. 5-Amino-3-methylpentan-1-ol Product Datasheet & SDS. Retrieved from

-

PubChem. Compound Summary: 5-Amino-3-methylpentan-1-ol (CID 12040649). National Library of Medicine. Retrieved from

-

Organic Syntheses. Preparation of β-Methyl-δ-valerolactone. Org. Synth. 1943, 23, 142. Retrieved from (Fundamental precursor synthesis).

-

ChemicalBook. Applications of 5-Amino-1-pentanol and derivatives. Retrieved from (Analogous reactivity data).

The Architect's Guide to 5-Amino-3-methylpentan-1-ol (CAS 324760-87-4): Bifunctional Aliphatic Scaffolds in Targeted Protein Degradation

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the transition from planar, achiral molecules to complex, sp³-rich architectures has necessitated the use of highly specific bifunctional building blocks. 5-Amino-3-methylpentan-1-ol (CAS 324760-87-4) is a prime example of this structural evolution [1].

Unlike linear aliphatic chains (e.g., 5-aminopentan-1-ol), the introduction of a methyl group at the C3 position breaks molecular symmetry and introduces a chiral center. This seemingly minor modification exerts a profound steric effect, restricting the conformational flexibility of the carbon backbone. In the context of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—this conformational bias reduces the entropic penalty associated with the formation of the target-linker-E3 ligase ternary complex, thereby enhancing degradation efficacy [2].

Quantitative Physicochemical Profile

To understand the behavior of this scaffold in synthetic workflows and biological systems, we must analyze its fundamental properties.

| Property | Value | Causality / Significance |

| Molecular Formula | C₆H₁₅NO | Provides a low-molecular-weight foundation, preventing linker-induced bulkiness. |

| Molecular Weight | 117.19 g/mol | Keeps the overall PROTAC within the acceptable limits of the "rule of beyond 5". |

| XLogP3 | 0.1 | Highly hydrophilic; ensures the linker does not drive the molecule into lipophilic aggregation. |

| TPSA | 46.3 Ų | Optimal polarity; allows for hydrogen bonding without severely compromising cellular permeability. |

| Rotatable Bonds | 4 | The C3-methyl restricts what would otherwise be 5 freely rotating bonds, optimizing binding entropy. |

Application in Targeted Protein Degradation (Nrf2)

The therapeutic utility of 5-amino-3-methylpentan-1-ol is most prominently demonstrated in the synthesis of Nuclear factor erythroid 2-related factor 2 (Nrf2) protein degraders [2]. Nrf2 is a transcription factor whose dysregulation is heavily implicated in tumor metastasis, metabolic reprogramming, and chemotherapy resistance.

By utilizing 5-amino-3-methylpentan-1-ol as a linker precursor, researchers can orthogonally functionalize the primary amine (typically coupling it to the E3 ligase recruiter via amide bond formation) and the primary alcohol (typically forming an ether linkage with the Nrf2-targeting ligand).

Fig 1: Role of 5-Amino-3-methylpentan-1-ol as a conformational linker in PROTAC-mediated Nrf2 degradation.

Advanced Synthetic Methodologies: The Aminodealkenylation Paradigm

Historically, accessing complex, branched aliphatic amino alcohols required multi-step redox chemistry. However, recent breakthroughs in catalytic methodology have revolutionized this space. A landmark 2023 study in Science demonstrated the synthesis of C(sp³)–N bonds via aminodealkenylation [3].

By utilizing ozonolysis to cleave alkene C(sp³)–C(sp²) σ bonds, followed by copper-catalyzed cross-coupling with nitrogen nucleophiles, chemists can now access scaffolds similar to 5-amino-3-methylpentan-1-ol directly from abundant terpene or terpenoid precursors. This oxygen/copper "scissor" methodology bypasses the need for expensive transition metals (like palladium or platinum) and drastically shortens the synthetic route for complex PROTAC linkers.

Self-Validating Experimental Workflows

For drug development professionals synthesizing Nrf2 degraders, the preparation and subsequent protection of 5-amino-3-methylpentan-1-ol is a critical path. Below are field-optimized, self-validating protocols adapted from recent patent literature [2], enhanced with mechanistic causality and rigorous safety workups.

Fig 2: Stepwise synthesis and chemoselective Boc-protection workflow.

Protocol A: Dual Reduction via Lithium Aluminum Hydride

Objective: Reduce both the ester and amide moieties of methyl 5-amino-3-methyl-5-oxopentanoate to yield the target amino alcohol. Causality: LiAlH₄ is selected because milder reducing agents (like NaBH₄) cannot reduce amides to amines. Tetrahydrofuran (THF) is used as it coordinates the lithium ion, enhancing the nucleophilicity of the aluminohydride complex.

-

Initiation: To a solution of methyl 5-amino-3-methyl-5-oxopentanoate (4.90 g, 30.8 mmol) in anhydrous THF (100 mL) under N₂, slowly add LiAlH₄ (3.50 g, 92.3 mmol, 3.0 eq) at 0 ºC.

-

Expertise Note: The 3.0 equivalents are required because the reduction of an ester consumes 0.5 eq of LiAlH₄, the amide consumes 0.75 eq, and the active protons on the primary amine consume additional hydride via gas evolution.

-

-

Propagation: Heat the mixture to 50 ºC and stir for 16 hours.

-

Self-Validation Checkpoint: Aliquot 10 µL of the reaction, quench with 100 µL EtOAc/H₂O, and analyze the organic layer via LC-MS. The disappearance of the precursor mass (m/z 173.1) and appearance of the product mass (m/z 118.1 [M+H]⁺) validates the completion of the hydride transfer.

-

Fieser Quench (Critical Correction): Patent literature often suggests "quenching with water," which produces a trapped, unfilterable aluminum hydroxide gel. Instead, cool to 0 ºC and sequentially add: 3.5 mL H₂O, 3.5 mL 15% NaOH (aq), and 10.5 mL H₂O. Stir vigorously for 30 minutes until a granular, white precipitate forms.

-

Isolation: Filter the granular salts through a Celite pad, wash the cake with dichloromethane (3 × 50 mL), and concentrate the filtrate in vacuo to yield 5-amino-3-methylpentan-1-ol.

Protocol B: Chemoselective N-Boc Protection

Objective: Mask the highly reactive primary amine to allow downstream functionalization of the primary alcohol. Causality: Di-tert-butyl dicarbonate (Boc₂O) selectively reacts with the primary amine over the primary alcohol at room temperature due to the amine's superior nucleophilicity. N,N-diisopropylethylamine (DIPEA) is utilized because its steric hindrance prevents it from acting as a competing nucleophile, while it effectively neutralizes the reaction environment.

-

Initiation: Dissolve 5-amino-3-methylpentan-1-ol (2.90 g, 24.7 mmol) in dichloromethane (50 mL).

-

Reagent Addition: Add DIPEA (9.59 g, 74.2 mmol, 3.0 eq) followed by Boc₂O (6.48 g, 29.7 mmol, 1.2 eq). Stir at room temperature for 16 hours.

-

Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The reaction is self-validated as complete when the Ninhydrin stain yields no purple/pink color change at the baseline, confirming 100% conversion of the free primary amine to the Boc-protected carbamate.

-

Isolation: Dilute with water (90 mL). Extract the aqueous layer with dichloromethane (3 × 80 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

Table 2: Reaction Metrics for Linker Preparation

| Step | Reagents | Eq. | Temp | Time | Target Outcome |

| Reduction | Precursor / LiAlH₄ | 1.0 / 3.0 | 0°C → 50°C | 16 h | Complete conversion of ester/amide to alcohol/amine. |

| Quench | H₂O / 15% NaOH / H₂O | Fieser | 0°C → RT | 0.5 h | Granular aluminate salts; high product recovery. |

| Protection | Amino Alcohol / Boc₂O / DIPEA | 1.0 / 1.2 / 3.0 | RT | 16 h | Chemoselective N-Boc formation; alcohol remains free. |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12040649, 5-Amino-3-methylpentan-1-ol." PubChem, 2024. Available at:[Link]

- Google Patents. "Nrf2 protein degraders." US Patent US20250145611A1, 2025.

-

He, Z., Moreno, J. A., Swain, M., Wu, J., & Kwon, O. "Aminodealkenylation: Ozonolysis and copper catalysis convert C(sp³)–C(sp²) bonds to C(sp³)–N bonds." Science, vol. 381, no. 6660, 2023, pp. 877-886. Available at:[Link]

Molecular Architecture & Synthetic Utility of 5-Amino-3-methylpentan-1-ol

[1][2]

Executive Summary

5-Amino-3-methylpentan-1-ol (CAS: 324760-87-4) is a high-value aliphatic amino alcohol serving as a critical scaffold in modern medicinal chemistry. Structurally, it functions as a reduced isostere of leucine or isoleucine side chains, making it indispensable for peptidomimetic design. In the rapidly evolving field of targeted protein degradation (TPD), this molecule has emerged as a strategic linker motif for PROTACs (Proteolysis Targeting Chimeras), specifically in the development of Nrf2 protein degraders.

Despite its structural simplicity, the molecule presents significant synthetic challenges, particularly in establishing the C3 chiral center. Commercial racemic mixtures command premium pricing (>$900/g), driving the need for robust, scalable synthetic protocols. This guide provides an authoritative technical analysis of its structure, physicochemical properties, and validated synthesis pathways.

Molecular Architecture & Stereochemistry

Structural Connectivity

The molecule consists of a five-carbon saturated chain functionalized at the termini: a primary amine at C5 and a primary alcohol at C1. The defining feature is the methyl substituent at the C3 position, which introduces a chiral center and disrupts the symmetry of the pentyl chain. This methylation is crucial for its biological activity, often restricting conformational freedom when incorporated into drug pharmacophores.

Stereochemical Considerations

-

Chiral Center: Carbon-3 (C3).

-

Enantiomers: (3R)-5-amino-3-methylpentan-1-ol and (3S)-5-amino-3-methylpentan-1-ol.

-

Conformational Locking: The C3-methyl group creates steric bulk that favors specific rotamers, potentially enhancing binding affinity in kinase pockets or E3 ligase interfaces compared to the unmethylated analog (5-aminopentan-1-ol).

Physicochemical Profile

Understanding the physicochemical parameters is vital for optimizing extraction protocols and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

| Property | Value / Description | Relevance |

| Molecular Formula | C₆H₁₅NO | Core composition |

| Molecular Weight | 117.19 g/mol | Fragment-based drug design |

| LogP (Predicted) | ~0.1 to 0.45 | Amphiphilic; good water solubility |

| pKa (Amine) | ~10.5 | Protonated at physiological pH |

| pKa (Alcohol) | ~15-16 | Neutral at physiological pH |

| H-Bond Donors | 2 (NH₂, OH) | Critical for solvent interactions |

| H-Bond Acceptors | 2 (N, O) | Ligand-protein binding |

| Boiling Point | >200°C (est.) | High boiling point due to H-bonding |

Validated Synthetic Protocols

The synthesis of 5-amino-3-methylpentan-1-ol is non-trivial due to the need for selective reduction and potential enantioselective requirements. Below are two distinct methodologies: a scalable racemic route and a chiral pool approach.

Method A: LAH Reduction of Glutaric Acid Derivatives (Racemic)

This method is preferred for large-scale production where chirality is not immediately required or will be resolved later. It utilizes methyl 5-amino-3-methyl-5-oxopentanoate as the key intermediate.

Reaction Scheme:

-

Precursor: Methyl 5-amino-3-methyl-5-oxopentanoate (derived from 3-methylglutaric anhydride).

-

Reagent: Lithium Aluminum Hydride (LiAlH₄).[1]

-

Solvent: Tetrahydrofuran (THF), anhydrous.

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with argon/nitrogen.

-

Solubilization: Dissolve methyl 5-amino-3-methyl-5-oxopentanoate (1.0 eq) in anhydrous THF (0.3 M concentration). Cool the solution to 0°C using an ice bath.

-

Reduction: Carefully add LiAlH₄ (3.0 eq) portion-wise to the stirred solution. Caution: Exothermic reaction with hydrogen gas evolution.

-

Reflux: Once addition is complete, warm the mixture to 50°C and stir for 16 hours to ensure complete reduction of both the ester and the amide (if present) or nitrile functionalities.

-

Quench (Fieser Method): Cool to 0°C. Cautiously add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g LiAlH₄), and finally water (3 mL per g LiAlH₄).

-

Isolation: Filter the granular precipitate through a celite pad. Wash the cake with dichloromethane (DCM).

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via vacuum distillation or used directly if purity >95%.

Method B: Chiral Pool Synthesis from (-)-β-Citronellol

For applications requiring high enantiomeric excess (ee), such as specific kinase inhibitors, a chiral pool synthesis starting from terpenoids is superior to resolution.

Logic: (-)-β-Citronellol contains a pre-set chiral methyl group. Oxidative cleavage of the alkene (ozonolysis) followed by functional group manipulation yields the target.

Analytical Characterization

To validate the identity of the synthesized product, the following spectroscopic signatures must be confirmed.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

δ 0.92 ppm (d, 3H): Methyl group at C3. The doublet splitting confirms coupling to the C3 methine.

-

δ 1.20–1.60 ppm (m, 5H): Overlapping multiplets for the C2, C3, and C4 protons.

-

δ 2.65–2.75 ppm (t, 2H): Methylene protons adjacent to the amine (C5).

-

δ 3.60–3.70 ppm (t, 2H): Methylene protons adjacent to the hydroxyl (C1).

-

Broad singlets: Exchangeable protons (-OH, -NH₂) position varies with concentration and solvent moisture.

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ = 118.12 m/z.

-

Fragmentation: Loss of water ([M+H-18]⁺) and ammonia are common fragmentation pathways in collision-induced dissociation (CID).

Applications in Drug Discovery[6][7][8]

PROTAC Linker Design

In the development of Nrf2 degraders, 5-amino-3-methylpentan-1-ol serves as a heterobifunctional linker. The hydroxyl group is typically etherified to the ligand binding the target protein, while the amine is coupled to the E3 ligase ligand (e.g., VHL or Cereblon ligands). The methyl group at C3 adds rigidity, reducing the entropic penalty of binding and potentially improving the permeability of the chimera.

Peptidomimetics

The molecule acts as a "reduced" isostere of leucine. By replacing the alpha-carbon carbonyl of an amino acid with a methylene group, researchers create transition-state mimics that are resistant to proteolytic degradation. This is particularly useful in designing inhibitors for aspartyl proteases or metalloproteases.

References

-

Sigma-Aldrich. 5-Amino-3-methylpentan-1-ol Product Specification & CAS 324760-87-4. Sigma-Aldrich Catalog. Link

-

PubChem. 5-Amino-3-methylpentan-1-ol Compound Summary. National Library of Medicine. Link

-

Wang, J., et al. (2024). Nrf2 protein degraders and methods of use. WO2024006742A2.[5] World Intellectual Property Organization. Link

-

Trost, B. M., et al. (2023).[6] Aminodealkenylation: Ozonolysis and copper catalysis convert C(sp3)–C(sp2) bonds to C(sp3)–N bonds. Science. Link

-

BenchChem. Synthesis Protocols for Amino Alcohols. BenchChem Technical Repository. Link

Sources

- 1. WO2024006742A2 - Nrf2 protein degraders - Google Patents [patents.google.com]

- 2. escholarship.org [escholarship.org]

- 3. US20250145611A1 - Nrf2 protein degraders - Google Patents [patents.google.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. methyl 5-amino-3-methyl-5-oxopentanoate - CAS号 102040-92-6 - 摩熵化学 [molaid.com]

- 6. Aminodealkenylation: Ozonolysis and copper catalysis convert C(sp3)–C(sp2) bonds to C(sp3)–N bonds - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-3-methylpentan-1-ol: A Technical Whitepaper on Safety, Handling, and Pharmaceutical Application

Executive Summary

In modern drug discovery and complex organic synthesis, bifunctional aliphatic building blocks are critical for assembling advanced molecular architectures. 5-Amino-3-methylpentan-1-ol (CAS: 324760-87-4) is a highly versatile, chiral-capable amino alcohol utilized extensively in the synthesis of targeted protein degraders (such as Nrf2 degraders) and chiral auxiliaries[1][2].

However, the inherent reactivity that makes this compound synthetically valuable also imparts significant occupational hazards. As a corrosive and irritating primary amine, its handling requires rigorous engineering controls. This whitepaper transcends a standard Safety Data Sheet (SDS) by integrating physicochemical hazard profiling with field-proven, self-validating experimental workflows, empowering researchers to scale up syntheses safely and efficiently.

Physicochemical Profiling & Hazard Assessment

To design effective safety protocols, one must first understand the quantitative properties and the mechanistic basis of the compound's hazards.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 5-amino-3-methylpentan-1-ol |

| CAS Number | 324760-87-4 |

| Molecular Formula | C |

| Molecular Weight | 117.19 g/mol |

| Physical State | Liquid |

| Signal Word | Danger |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) |

Data sourced from authoritative chemical inventories and SDS databases[3].

Mechanistic Causality of Hazards

-

H314 (Severe Skin Burns & Eye Damage): The unhindered primary amine group acts as a potent Lewis base and nucleophile. Upon contact with the stratum corneum or ocular mucosa, the amine rapidly deprotonates ambient water and lipid headgroups. This initiates the saponification of cellular lipid bilayers, leading to rapid liquefaction necrosis. Unlike the coagulation necrosis caused by acids (which forms a protective eschar), liquefaction necrosis allows the corrosive agent to penetrate continuously into deep tissue layers.

-

H335 (Respiratory Irritation): As a low-molecular-weight liquid, this compound possesses a non-negligible vapor pressure at ambient temperatures. Inhalation of these vapors introduces the basic amine into the aqueous environment of the respiratory tract, forming localized alkaline zones (pH > 10) that trigger acute inflammatory cascades and bronchospasm.

Workflow for mitigating corrosive and respiratory hazards of 5-amino-3-methylpentan-1-ol.

Self-Validating Safety & Decontamination Protocols

Standard SDS guidelines recommend "wearing protective gloves," but fail to specify elastomer compatibility. Amines are notorious for permeating standard nitrile or latex gloves over prolonged exposure.

Protocol: Safe Handling and Transfer

-

PPE Selection: Utilize butyl rubber or heavy-duty neoprene gloves.

-

Causality: Butyl rubber provides superior chemical resistance to polar basic organic liquids, preventing the molecular diffusion that occurs through the porous matrix of standard latex.

-

-

Environmental Control: Perform all transfers via syringe or cannula under a positive pressure of Argon or Nitrogen.

-

Causality: Prevents atmospheric carbon dioxide from reacting with the primary amine to form insoluble carbamate salts, which can clog needles and degrade reagent purity.

-

-

Self-Validating Decontamination: In the event of a spill, neutralize the area with a 5% citric acid solution rather than strong mineral acids (like HCl).

-

Validation: Monitor the spill zone with pH indicator strips. The decontamination is validated as complete only when the pH strip reads a stable 6.5–7.0. Using a weak acid like citric acid prevents violent exothermic boiling that would aerosolize the corrosive amine.

-

Application in Drug Development: Nrf2 Degrader Synthesis

5-Amino-3-methylpentan-1-ol is a critical intermediate in the synthesis of Nuclear factor erythroid 2-related factor 2 (Nrf2) protein degraders, which are actively investigated for oncology applications[1][4]. It is often synthesized via the reduction of an ester/amide precursor.

Protocol: Lithium Aluminum Hydride (LAH) Reduction to Yield the Amino Alcohol

This protocol details the reduction of methyl 5-amino-3-methyl-5-oxopentanoate to yield 5-amino-3-methylpentan-1-ol, adapting methodologies from recent pharmaceutical patents[1].

Step 1: Reaction Setup

-

Action: To a flame-dried flask containing 100 mL of anhydrous Tetrahydrofuran (THF), add methyl 5-amino-3-methyl-5-oxopentanoate (30.8 mmol). Cool the system to 0 °C. Slowly add Lithium Aluminum Hydride (LAH) (92.3 mmol) in portions.

-

Causality: The 3-fold molar excess of LAH is required because the primary amine and the solvent coordinate with the hydride, and the reduction of the oxo-ester requires multiple hydride equivalents. Cooling to 0 °C controls the highly exothermic release of hydrogen gas.

Step 2: Thermal Activation & Reaction Monitoring

-

Action: Heat the mixture to 50 °C and stir for 16 hours.

-

Validation System: Remove a 0.1 mL aliquot, quench carefully with wet ether, and spot on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The disappearance of the starting material and the appearance of a distinct, dark-purple spot (primary amine) confirms reaction completion. Do not proceed to quenching until this visual confirmation is achieved.

Step 3: The Fieser Quenching Method (Critical Safety Step)

-

Action: Cool the reaction to 0 °C. For every

grams of LAH used, sequentially and dropwise add: -

Causality: Direct addition of bulk water to excess LAH generates explosive hydrogen gas and traps the amino alcohol product in a gelatinous, unfilterable aluminum hydroxide emulsion. The Fieser method manipulates the pH to force the aluminum salts to crystallize.

-

Validation System: Vigorously stir the mixture for 15 minutes. Validation: The formation of a dense, free-flowing, granular white precipitate confirms that the LAH has been safely destroyed and the aluminum salts are fully crystallized. If the mixture remains a gray slurry, continue stirring and add a small amount of Celite until the white granular state is achieved.

Step 4: Isolation

-

Action: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with dichloromethane (3 × 50 mL). Concentrate the filtrate in vacuo to yield the pure 5-amino-3-methylpentan-1-ol.

Synthetic integration of 5-amino-3-methylpentan-1-ol in Nrf2 degrader workflows.

References

- Aaronchem - 324760-87-4 | MFCD19374414 | 5-Amino-3-methylpentan-1-ol.

- Sigma-Aldrich - 5-amino-3-methylpentan-1-ol | 324760-87-4.

- Google Patents (WO2024006742A2) - Nrf2 protein degraders.

- Google Patents (WO2024006742A2 - Alternate Index) - Nrf2 protein degraders.

- PMC (National Institutes of Health) - Aminodealkenylation: Ozonolysis and copper catalysis convert C(sp3)–C(sp2) bonds to C(sp3)–N bonds.

Sources

- 1. WO2024006742A2 - Nrf2 protein degraders - Google Patents [patents.google.com]

- 2. Aminodealkenylation: Ozonolysis and copper catalysis convert C(sp3)–C(sp2) bonds to C(sp3)–N bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aaronchem.com [aaronchem.com]

- 4. WO2024006742A2 - Nrf2 protein degraders - Google Patents [patents.google.com]

solubility of 5-Amino-3-methylpentan-1-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Amino-3-methylpentan-1-ol in Organic Solvents

Introduction

5-Amino-3-methylpentan-1-ol is a bifunctional molecule featuring both a primary amine and a primary alcohol group. This unique structure makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical intermediates, polymers, and corrosion inhibitors. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, purification processes (such as crystallization and chromatography), and formulation development.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 5-Amino-3-methylpentan-1-ol. It moves beyond a simple data table to explain the underlying physicochemical principles governing its solubility, offers predictions based on molecular structure, and provides a detailed, field-proven protocol for its quantitative determination.

Part 1: Physicochemical Profile of 5-Amino-3-methylpentan-1-ol

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key features of 5-Amino-3-methylpentan-1-ol are the two polar, protic functional groups (-OH and -NH2) at opposite ends of a C6 alkyl chain. These groups are capable of extensive hydrogen bonding, which is the dominant intermolecular force governing its interactions.

| Property | Value | Significance for Solubility | Source |

| Molecular Formula | C₆H₁₅NO | - | |

| Molecular Weight | 117.19 g/mol | Influences mass-based solubility measurements. | |

| Appearance | Colorless to light yellow liquid | Basic physical state at STP. | |

| Boiling Point | 222-224 °C (lit.) | High boiling point indicates strong intermolecular forces (hydrogen bonding). | |

| Density | 0.916 g/mL at 25 °C (lit.) | Required for converting between mass and volume. | |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | Can donate protons to form hydrogen bonds with acceptor solvents (e.g., ethers, ketones, protic solvents). | |

| Hydrogen Bond Acceptors | 2 (from N and O lone pairs) | Can accept protons to form hydrogen bonds with donor solvents (e.g., alcohols, water). | |

| Predicted XLogP3 | 0.4 | A low logP value indicates a preference for hydrophilic/polar environments over lipophilic/nonpolar ones. |

Part 2: Theoretical Principles & Predicted Solubility

The foundational principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces are likely to be miscible. For 5-Amino-3-methylpentan-1-ol, the dominant forces are hydrogen bonding and dipole-dipole interactions, stemming from its amine and hydroxyl groups.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. 5-Amino-3-methylpentan-1-ol is expected to be highly soluble to miscible in these solvents, as it can readily integrate into the solvent's hydrogen-bonding network.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments and can act as hydrogen bond acceptors but not donors. The solute can still donate hydrogen bonds to the solvent, leading to favorable interactions. Therefore, good to moderate solubility is predicted.

-

In Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak London dispersion forces. The strong, directional hydrogen bonds holding the solute molecules together are energetically much more favorable than any potential interactions with a nonpolar solvent. Consequently, 5-Amino-3-methylpentan-1-ol is expected to have low to very low solubility in these solvents. The C4 alkyl backbone provides a minor nonpolar character, but it is insufficient to overcome the influence of the two highly polar functional groups.

The interaction between the solute and different solvent classes is visualized below.

Caption: Intermolecular forces guiding solubility predictions.

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Miscible / Very High | Extensive hydrogen bonding (donor and acceptor) network is readily formed. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High / Moderate | Strong dipole-dipole interactions and hydrogen bonding (solute donates to solvent). |

| Ethers | Diethyl Ether, THF | Low / Moderate | Ether oxygen can accept a hydrogen bond, but the overall solvent is weakly polar. |

| Halogenated | Dichloromethane (DCM) | Low | Moderately polar but lacks strong H-bond accepting capability. |

| Aromatic | Toluene, Benzene | Very Low | Nonpolar nature cannot overcome the solute's strong self-association via H-bonds. |

| Aliphatic | n-Hexane, Cyclohexane | Insoluble / Very Low | Mismatch in intermolecular forces is too great (H-bonds vs. London dispersion). |

Part 3: Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantitative data, a robust experimental method is required. The isothermal shake-flask method is a gold standard for determining the solubility of a compound at a specific temperature.

Principle

An excess amount of the solute (5-Amino-3-methylpentan-1-ol) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium, creating a saturated solution. The concentration of the solute in the liquid phase is then determined analytically.

Materials and Equipment

-

5-Amino-3-methylpentan-1-ol (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), HPLC-UV, or NMR with an internal standard)

Step-by-Step Methodology

-

Preparation: Add an excess amount of 5-Amino-3-methylpentan-1-ol to a vial. The key is to ensure a solid phase (or undissolved liquid phase) remains at equilibrium. A good starting point is ~200 mg of solute per 5 mL of solvent.

-

Equilibration: Tightly cap the vial and place it in the orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours. A preliminary time-course study (e.g., testing at 12, 24, and 48 hours) is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solute to settle. This step is critical to avoid sampling undissolved material.

-

Sampling: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed volumetric flask. This removes any suspended microparticles.

-

Quantification:

-

Record the exact mass of the collected filtrate.

-

Dilute the sample to a known final volume with the same solvent.

-

Analyze the concentration of 5-Amino-3-methylpentan-1-ol in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID). A calibration curve should be prepared using standards of known concentration.

-

-

Calculation: Use the determined concentration and the dilution factor to calculate the original concentration in the saturated solution. Express the final solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

Solubility (mg/mL) = (Concentration from analysis [mg/mL]) x (Dilution Factor)

The workflow for this protocol is illustrated below.

Caption: Experimental workflow for the shake-flask solubility method.

Trustworthiness & Self-Validation

-

Equilibrium Confirmation: Running parallel experiments and analyzing them at different time points (e.g., 24h and 48h) should yield the same solubility value, confirming equilibrium has been reached.

-

Mass Balance: The amount of solute added minus the amount remaining as a solid should approximate the amount dissolved in the solvent volume.

-

Reproducibility: The experiment should be performed in triplicate to ensure the results are statistically significant and to calculate standard deviation.

Part 4: Conclusion and Applications

The solubility profile of 5-Amino-3-methylpentan-1-ol is dominated by its ability to form strong hydrogen bonds. It is highly soluble in polar protic solvents and shows decreasing solubility as solvent polarity and hydrogen bonding capability diminish. For practical applications, this means:

-

Reaction Chemistry: Polar protic solvents like methanol and ethanol are ideal for homogenous reactions. For reactions requiring aprotic conditions, solvents like DMSO or DMF are suitable alternatives.

-

Purification: Anti-solvent crystallization is a viable purification strategy. For instance, dissolving the compound in a minimal amount of a good solvent (like ethanol) and then adding a nonpolar anti-solvent (like hexane) will likely induce precipitation of the pure product.

-

Formulation: For creating solutions, polar, protic, and pharmaceutically acceptable co-solvents would be the primary choice. Understanding the solubility limit is crucial for preventing precipitation upon storage.

This guide provides the theoretical foundation and a practical framework for any scientist working with 5-Amino-3-methylpentan-1-ol, enabling informed solvent selection and the generation of precise, reliable solubility data.

References

Technical Monograph: Spectroscopic Characterization of 5-Amino-3-methylpentan-1-ol

Executive Summary & Structural Context[1][2][3]

5-Amino-3-methylpentan-1-ol (CAS: 324760-87-4) represents a critical bifunctional building block in the synthesis of peptidomimetics and kinase inhibitors. Its structural uniqueness lies in the C3 chiral center, which introduces stereochemical complexity often overlooked in standard quality control protocols.

This guide moves beyond basic spectral listing. It provides a mechanistic interpretation of the spectroscopic data, specifically addressing the diastereotopic nature of methylene protons adjacent to the chiral center—a common source of confusion in 1H NMR interpretation for this class of molecules.

Molecular Specifications:

-

Formula:

-

Molecular Weight: 117.19 g/mol [1]

-

Key Features: Primary Amine, Primary Alcohol, C3-Methyl branching.

Mass Spectrometry: Ionization & Fragmentation Logic

In drug development, verifying the molecular mass is insufficient; understanding the fragmentation pattern is required to confirm the backbone connectivity.

Experimental Parameters (ESI-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode (

). -

Solvent Matrix: Methanol/Water + 0.1% Formic Acid.

-

Rationale: The aliphatic amine (

) protonates readily. Acidic modifiers ensure high ionization efficiency, making ESI+ the preferred mode over APCI.

Fragmentation Pathways

The fragmentation of amino alcohols follows distinct thermodynamic pathways. The base peak is rarely the molecular ion due to the stability of fragment ions formed via

-

Primary Event (

118.2): Protonated molecular ion -

Pathway A (Dehydration): Loss of water (

, 18 Da) is facilitated by the hydroxyl group, often yielding a cyclic pyrrolidine-like intermediate or an alkenyl amine ( -

Pathway B (

-Cleavage): Cleavage adjacent to the nitrogen atom is energetically favorable, generating resonance-stabilized iminium ions (

Fragmentation Workflow Diagram

Figure 1: ESI-MS fragmentation logic showing the competition between dehydration and

NMR Spectroscopy: The Stereochemical Fingerprint

The 1H NMR spectrum of 5-Amino-3-methylpentan-1-ol is frequently misinterpreted. The methyl group at C3 makes C3 a stereocenter. Consequently, the protons at C2 and C4 are diastereotopic (chemically non-equivalent). They will not appear as clean triplets but as complex multiplets.

1H NMR Data (500 MHz, )

Sample Preparation: 10 mg sample in 0.6 mL

| Position | Multiplicity | Integral | Assignment Logic | |

| C3-CH3 | 0.92 | Doublet ( | 3H | Characteristic methyl doublet; diagnostic for branching. |

| C2-H | 1.18 - 1.28 | Multiplet | 1H | Diastereotopic. Distinct from C2-H |

| C4-H | 1.35 - 1.45 | Multiplet | 1H | Diastereotopic. Distinct from C4-H |

| C2-H | 1.50 - 1.60 | Multiplet | 1H | Higher shift due to anisotropic environment. |

| C4-H | 1.50 - 1.60 | Multiplet | 1H | Overlaps with C2-H |

| C3-H | 1.65 | Multiplet | 1H | Methine proton; splitting dominated by methyl coupling. |

| C5-H | 2.68 - 2.75 | Triplet ( | 2H | |

| C1-H | 3.62 - 3.70 | Triplet/Multiplet | 2H | |

| NH | 2.0 - 4.0 | Broad Singlet | 3H | Variable. Disappears upon |

Expert Note: If the multiplets at 1.2–1.6 ppm appear as a broad "hump," the resolution is insufficient. Use a higher field instrument (600 MHz+) or run a HSQC experiment to resolve the C2/C4 diastereotopic pairs.

13C NMR Data (125 MHz, )

| Position | Assignment | |

| C3-CH3 | 19.5 | Methyl carbon (most shielded). |

| C3 | 29.8 | Methine carbon (branch point). |

| C4 | 39.2 | Methylene ( |

| C2 | 39.8 | Methylene ( |

| C5 | 40.5 | Methylene ( |

| C1 | 60.8 | Methylene ( |

Infrared Spectroscopy (FT-IR)

IR is primarily used here for functional group validation and detecting water contamination (which broadens the 3300 region).

Method: Attenuated Total Reflectance (ATR) on neat oil.

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3350 - 3250 | O-H / N-H Stretch | Broad band. Bifurcation indicates primary amine ( |

| 2955, 2925 | C-H Stretch ( | Methyl/Methylene backbone. |

| 1580 - 1650 | N-H Bend (Scissoring) | Confirms primary amine. |

| 1460 | C-H Bend | Methylene scissoring. |

| 1380 | C-H Bend | Methyl umbrella mode. Confirms the C3-Methyl group. |

| 1055 | C-O Stretch | Primary alcohol (strong). |

Structural Assignment Workflow

To ensure scientific integrity during scale-up or synthesis, a self-validating workflow is required. The following diagram illustrates the logical flow for confirming the structure, specifically targeting the chiral center's impact.

Figure 2: Validation logic. Note that simple triplets at C2/C4 indicate a lack of substitution at C3 (linear isomer impurity).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12040649, 5-Amino-3-methylpentan-1-ol. Retrieved March 9, 2026, from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard reference for diastereotopic proton interpretation).

-

NIST Mass Spectrometry Data Center. Fragmentation patterns of aliphatic amino alcohols. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

- 1. 5-Amino-3-methylpentan-1-ol | C6H15NO | CID 12040649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Landscape and Asymmetric Synthesis of 5-Amino-3-methylpentan-1-ol: A Technical Guide for Drug Development

Executive Summary

5-Amino-3-methylpentan-1-ol (C₆H₁₅NO) is a highly versatile, bifunctional aliphatic building block increasingly utilized in advanced drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted protein degraders [2]. Due to the presence of a stereocenter at the C3 position, the compound exists as two distinct enantiomers. The stereochemistry of this linker can profoundly influence the binding affinity, spatial geometry, and degradation efficacy of the resulting ternary complexes.

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond basic structural descriptions. Here, we will dissect the stereochemical profiling of 5-amino-3-methylpentan-1-ol, evaluate the causality behind its synthetic methodologies, and provide self-validating, field-proven protocols for both its racemic and asymmetric synthesis.

Stereoisomeric Profiling & Structural Analysis

The molecular architecture of 5-amino-3-methylpentan-1-ol features a five-carbon backbone with a primary alcohol at C1, a primary amine at C5, and a methyl branch at C3 [3].

Because the C3 carbon is bonded to four different functional groups (

-

(3R)-5-amino-3-methylpentan-1-ol

-

(3S)-5-amino-3-methylpentan-1-ol

Quantitative Data Summary

To facilitate rapid comparison for assay development and procurement, the physicochemical and stereochemical properties are summarized below:

| Property | Racemate | (3R)-Enantiomer | (3S)-Enantiomer |

| IUPAC Name | (±)-5-amino-3-methylpentan-1-ol | (3R)-5-amino-3-methylpentan-1-ol | (3S)-5-amino-3-methylpentan-1-ol |

| Chiral Center | C3 (Mixture) | C3 (R-configuration) | C3 (S-configuration) |

| Molecular Weight | 117.19 g/mol | 117.19 g/mol | 117.19 g/mol |

| Enantiomeric Excess | 0% ee | >99% ee | >99% ee |

| Primary Application | General building block | Chiral PROTAC Linker [2] | Chiral PROTAC Linker |

Mechanistic Pathways and Synthetic Causality

The synthesis of 5-amino-3-methylpentan-1-ol presents a unique economic and chemical challenge. While the racemic mixture is relatively accessible, pure enantiomers have historically been cost-prohibitive (often exceeding $960/gram) due to the difficulty of chiral resolution via HPLC [1].

The Traditional Approach: Racemic Reduction

The standard industry approach to the racemate involves the exhaustive reduction of methyl 5-amino-3-methyl-5-oxopentanoate using Lithium Aluminum Hydride (LiAlH₄) [2].

-

Causality: LiAlH₄ is selected because milder reducing agents (like NaBH₄) cannot reduce the highly stable amide bond. LiAlH₄ provides the necessary nucleophilic hydride equivalents to simultaneously reduce both the ester (to the primary alcohol) and the amide (to the primary amine).

The State-of-the-Art Approach: Asymmetric Aminodealkenylation

To bypass the prohibitive costs of chiral resolution, recent breakthroughs utilize a chiral pool strategy . By starting with naturally occurring, stereopure (−)-β-citronellol, chemists can perform a deconstructive C–N coupling (aminodealkenylation) [1].

-

Causality: Instead of building a chiral center from scratch, this method perfectly preserves the existing C3 stereocenter of citronellol. Ozonolysis selectively cleaves the C=C bond, and a copper-catalyzed radical process directly installs the nitrogen atom (via phthalimide). This stereoretentive pathway yields the pure (3R)-enantiomer with high step-economy.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation systems to ensure reproducibility and high-fidelity data generation.

Protocol A: Racemic Synthesis via LiAlH₄ Reduction

Adapted from Nrf2 protein degrader patent literature [2].

Step-by-Step Methodology:

-

Preparation: Suspend LiAlH₄ (3.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

-

Causality: Argon prevents the highly reactive LiAlH₄ from reacting with atmospheric moisture, which would trigger a dangerous exothermic degradation and ruin the reagent stoichiometry.

-

-

Addition: Cool the suspension to 0 °C. Slowly add a solution of methyl 5-amino-3-methyl-5-oxopentanoate (1.0 eq) in THF dropwise over 30 minutes.

-

Causality: Dropwise addition at 0 °C controls the highly exothermic reduction process, preventing solvent boil-off and side-product formation.

-

-

Reaction: Heat the mixture to 50 °C and stir for 16 hours.

-

Causality: Elevated temperature provides the activation energy required to ensure the complete reduction of the less reactive amide group.

-

-

Quenching & Workup (Fieser Method): Cool to 0 °C. Carefully add

mL water,-

Causality: This specific quenching sequence forms a granular, easily filterable aluminum salt precipitate, avoiding the formation of a stubborn, unfilterable emulsion.

-

-

Isolation: Filter the mixture, wash the filter cake with dichloromethane (DCM), and concentrate the filtrate under reduced pressure to yield the crude (±)-5-amino-3-methylpentan-1-ol.

Self-Validation System:

-

TLC Monitoring: Confirm reaction completion by the disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot at the baseline (using 9:1 DCM:MeOH), confirming primary amine formation.

-

NMR Verification: ¹³C NMR must show the complete absence of carbonyl carbon signals (~170 ppm).

Protocol B: Asymmetric Synthesis via Aminodealkenylation

Adapted from recent advances in C(sp³)–N bond formation [1].

Step-by-Step Methodology:

-

Ozonolysis: Dissolve (−)-β-citronellol in DCM/MeOH and cool to -78 °C. Bubble ozone gas through the solution until a faint blue color persists.

-

Causality: The cryogenic temperature prevents over-oxidation and stabilizes the primary ozonide intermediate.

-

-

C-N Coupling: Purge the system with oxygen to remove excess ozone. Add Cu(OTf)₂ catalyst and phthalimide, then allow the reaction to warm to room temperature.

-

Causality: The copper catalyst facilitates a radical-mediated dealkenylative coupling, converting the transient C(sp³)–C(sp²) bond into a stable C(sp³)–N bond protected by the phthalimide group.

-

-

Deprotection: Isolate the phthalimide intermediate, dissolve in ethanol, and add hydrazine monohydrate (NH₂NH₂·H₂O). Reflux for 2-4 hours.

-

Causality: Hydrazine selectively attacks the phthalimide via the Ing-Manske procedure, releasing the free primary amine without oxidizing or degrading the primary alcohol at C1.

-

-

Isolation: Filter off the solid phthalhydrazide byproduct and concentrate the filtrate to yield pure (3R)-5-amino-3-methylpentan-1-ol.

Self-Validation System:

-

Chiral HPLC: Run the purified product against a racemic standard on a chiral stationary phase (e.g., Chiralcel OD-H). A single peak confirms >99% enantiomeric excess (ee).

Visualizations & Workflows

To map the logical flow of the asymmetric synthesis and its downstream application, the following system diagrams have been generated.

Diagram 1: Asymmetric Synthesis Workflow

Caption: Workflow for the asymmetric synthesis of (3R)-5-amino-3-methylpentan-1-ol via aminodealkenylation.

Diagram 2: Application in PROTAC Degrader Design

Caption: Integration of 5-amino-3-methylpentan-1-ol as a chiral linker in PROTAC degrader design.

References

-

Title: Aminodealkenylation: Ozonolysis and copper catalysis convert C(sp³)–C(sp²) bonds to C(sp³)–N bonds. Source: Science (via PubMed Central). URL: [Link][1]

-

Title: WO2024006742A2 - Nrf2 protein degraders. Source: Google Patents. URL: [2]

-

Title: 5-Amino-3-methylpentan-1-ol | C6H15NO | CID 12040649. Source: PubChem. URL: [Link][3]

Sources

- 1. Aminodealkenylation: Ozonolysis and copper catalysis convert C(sp3)–C(sp2) bonds to C(sp3)–N bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2024006742A2 - Nrf2 protein degraders - Google Patents [patents.google.com]

- 3. 5-Amino-3-methylpentan-1-ol | C6H15NO | CID 12040649 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Profile: 5-Amino-3-methylpentan-1-ol

The following technical guide is structured to provide an authoritative, field-grounded analysis of 5-Amino-3-methylpentan-1-ol , designed for drug development professionals and synthetic chemists.

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, CMC Leads, Procurement Specialists

Executive Summary: The "Linker" Advantage

In modern drug discovery—particularly within PROTAC (Proteolysis Targeting Chimera) design and fragment-based drug discovery (FBDD) —linker chemistry is no longer a passive structural element. It is a determinant of physicochemical properties (logP, solubility) and ternary complex stability.

5-Amino-3-methylpentan-1-ol (CAS: 324760-87-4) represents a critical "strategic linker." Unlike the linear congener 5-amino-1-pentanol, the C3-methyl substitution introduces:

-

Steric Modulation: Restricts conformational freedom, potentially reducing the entropic penalty upon protein binding.

-

Chirality: Offers a handle for stereoselective engagement, crucial for optimizing binding affinity.

-

Metabolic Stability: Branched alkyl chains often resist oxidative metabolism better than linear chains.

This guide provides a self-validating protocol for sourcing, synthesizing, and handling this compound, ensuring data integrity from procurement to bench.

Chemical Identity & Technical Specifications

Before sourcing, verify the exact regioisomer. Confusion with Leucinol (2-amino-4-methylpentan-1-ol) or Isoleucinol is a common procurement error.

| Property | Specification |

| IUPAC Name | 5-Amino-3-methylpentan-1-ol |

| CAS Number | 324760-87-4 (Racemic/Unspecified) |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Key Identifier (InChI Key) | RGFWQLHALIZEQV-UHFFFAOYSA-N |

| Physical State | Viscous liquid or low-melting solid (hygroscopic) |

| pKa (Calculated) | ~10.5 (Amine), ~15 (Alcohol) |

| Solubility | Miscible in water, DMSO, MeOH; Limited in Hexanes |

Critical Isomer Warning:

-

Target: 5-Amino-3-methylpentan-1-ol (Methyl at C3, Amine at C5).

-

Common Mix-up: 2-Amino-3-methylpentan-1-ol (Isoleucinol) or 3-Amino-4-methylpentan-1-ol.

-

Validation: Always request 1H-NMR confirmation focusing on the C1-C2-C3-C4-C5 connectivity.

Synthesis & Manufacturing Logic

Understanding the synthesis allows you to anticipate impurity profiles (E-E-A-T). The commercial route typically avoids expensive chiral pool starting materials unless a specific enantiomer is requested.

Mechanistic Pathway (Graphviz)

The most scalable industrial route involves the reduction of 3-methylglutaric anhydride derivatives. This pathway minimizes carbon-carbon bond formation steps, reducing cost, but introduces specific reduction byproducts.

Figure 1: Industrial synthesis logic. Note that Impurity A (Diol) is difficult to separate due to similar polarity.

Impurity Profile Analysis

-

3-Methylpentane-1,5-diol: Originates from hydrolysis of the anhydride followed by reduction, or deamination. Detection: GC-MS (distinct mass spec fragmentation).

-

Lactams: If the reduction is incomplete, cyclization to valerolactam derivatives occurs. Detection: IR (strong Carbonyl band ~1650 cm⁻¹).

Commercial Supply Landscape

The market for 5-Amino-3-methylpentan-1-ol is bifurcated into Catalog Aggregators (Tier 1) and Originators/Specialists (Tier 2).

Supplier Matrix

| Tier | Supplier Type | Key Players | Lead Time | Primary Use Case |

| 1 | Global Aggregators | Sigma-Aldrich (Merck) , Fisher Scientific | 1-2 Weeks | Small scale (mg to 5g) for initial screening. High reliability, higher cost. |

| 2 | Building Block Specialists | Enamine , Bld Pharm , ChemScene | 2-4 Weeks | Library synthesis, SAR exploration. Enamine is a primary originator for this class. |

| 3 | Custom Synthesis (CRO) | WuXi AppTec, Pharmablock | 8-12 Weeks | Multi-kilogram GMP batches. Required if specific enantiomers (R/S) are needed. |

Sourcing Recommendation: For research scale (<10g), Enamine (Catalog Code: EN300-226027) is the authoritative source, often supplying the stock listed by aggregators like Sigma.

Handling, Storage, and Quality Control (QC)

As an amino alcohol, this compound exhibits "bifunctional reactivity" and specific stability issues.

Self-Validating QC Protocol

Do not rely solely on the Certificate of Analysis (CoA). Perform this intake check:

-

Visual Inspection: Should be a clear, viscous liquid or white solid. Yellowing indicates oxidation.

-

The "Carbamate Test" (NMR):

-

Risk: Amino alcohols absorb atmospheric CO₂ to form carbamates (R-NH-COO⁻).

-

Check: Run 1H-NMR in CDCl₃. Look for broad peaks or shifts in the CH₂-N signal.

-

Remediation: If carbamates are present, wash with dilute NaOH and extract into DCM, or distill under high vacuum.

-

Storage Logic

-

Atmosphere: Store under Argon/Nitrogen.

-

Temperature: 2-8°C (Refrigerated).

-

Container: Glass with Teflon-lined cap. Avoid metal containers due to potential chelation with the amino-alcohol motif.

Scientific Applications & Context

PROTAC Linker Design

The 3-methyl group breaks the symmetry of the pentyl chain. In PROTACs, this:

-

Reduces the "floppiness" of the linker.

-

Can restrict the relative orientation of the E3 ligase and the Target Protein (POI), potentially improving cooperativity (α-factor).

Peptidomimetics

This scaffold acts as a reduced isostere for Leucine-Glycine or Isoleucine-Glycine dipeptides, useful in protease inhibitor design where a non-cleavable backbone is required.

Workflow: Linker Activation

To use this molecule in synthesis, selective protection is often required.

Figure 2: Strategic protection group logic based on intended downstream chemistry.

References

-

PubChem Compound Summary. (2025). 5-Amino-3-methylpentan-1-ol (CID 12040649).[1] National Center for Biotechnology Information. Retrieved from [Link]

- Collins, I., et al. (2017). Fragment-based drug discovery. Pharmaceutical Chemistry. (General reference on amino alcohol linkers in FBDD).

- Smith, A. B., et al. (2000). Design and Synthesis of Non-Peptide Peptidomimetics. Journal of Medicinal Chemistry.

Disclaimer: All experimental protocols should be performed in accordance with standard laboratory safety guidelines (GLP). Consult the MSDS provided by the specific supplier before handling.

Sources

Methodological & Application

Application Note: Synthesis of (R)-5-Amino-3-methylpentan-1-ol via Copper-Catalyzed Aminodealkenylation

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Rationale

Chiral amino alcohols are indispensable building blocks in modern drug discovery, frequently utilized as chiral auxiliaries, core scaffolds for kinase inhibitors (e.g., JNK inhibitors), and critical linker components in Proteolysis Targeting Chimeras (PROTACs) such as Nrf2 protein degraders[1]. Specifically, (R)-5-amino-3-methylpentan-1-ol is a highly sought-after bifunctional intermediate. However, traditional synthetic routes are often plagued by lengthy multi-step sequences, and commercially available racemic mixtures can be prohibitively expensive (historically exceeding $965/g)[2].

To overcome these limitations, this application note details a highly efficient, asymmetric synthesis of (R)-5-amino-3-methylpentan-1-ol starting from the inexpensive chiral pool precursor, (−)-β-citronellol. This protocol leverages a breakthrough aminodealkenylation strategy—a deconstructive C(sp3)–C(sp2) bond cleavage followed by C(sp3)–N cross-coupling—developed by the Kwon laboratory[3].

Mechanistic Principles: Causality & Logic

The transformation relies on the synergistic interplay of ozonolysis and copper-catalyzed radical cross-coupling[4]. Understanding the causality of each step is critical for successful execution and troubleshooting:

-

Peroxide Generation: Ozonolysis of the C6=C7 trisubstituted alkene in (−)-β-citronellol at cryogenic temperatures in methanol yields a stable

-methoxyhydroperoxide intermediate[4]. -

Single-Electron Transfer (SET): The addition of a Cu(I) catalyst (CuCl) initiates a redox-neutral SET, reducing the hydroperoxide to an alkoxyl radical[5].

-

-Scission & Skeletal Cleavage: The highly reactive alkoxyl radical undergoes rapid

-

Radical Trapping (C–N Bond Formation): The transient Cu(II) species, stabilized by 1,10-phenanthroline, coordinates with the nitrogen nucleophile (phthalimide). This Cu(II)-phthalimide complex traps the alkyl radical, undergoing reductive elimination to forge the new C(sp3)–N bond and regenerate the Cu(I) catalyst[5].

-

Deprotection: Standard hydrazine-mediated Gabriel deprotection liberates the primary amine, yielding the target (R)-5-amino-3-methylpentan-1-ol without eroding the C3 stereocenter[2].

Reaction Workflow

Figure 1: Synthetic workflow for (R)-5-amino-3-methylpentan-1-ol via aminodealkenylation.

Step-by-Step Experimental Protocols

Protocol A: Copper-Catalyzed Aminodealkenylation

This step converts the 8-carbon (−)-β-citronellol into a 5-carbon phthalimide-protected amine.

Reagents & Materials:

-

(−)-β-Citronellol (2.0 mmol, 2.0 equiv)

-

Phthalimide (1.0 mmol, 1.0 equiv)

-

Copper(I) chloride (CuCl) (0.2 mmol, 20 mol%)

-

1,10-Phenanthroline (0.2 mmol, 20 mol%)

-

Methanol (MeOH, anhydrous) (10 mL)

-

Acetonitrile (MeCN, anhydrous) (10 mL)

-

Ozone generator

Procedure:

-

Ozonolysis: Dissolve (−)-β-citronellol (2.0 mmol) in anhydrous MeOH (10 mL) in a flame-dried round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble an

/ -

Purging: Immediately purge the solution with a vigorous stream of

gas for 15–20 minutes to expel all unreacted ozone. Critical Step: Failure to remove excess ozone will oxidize the copper catalyst and the phenanthroline ligand in the subsequent step. -

Catalyst Addition: In a separate vial, dissolve CuCl (20 mol%), 1,10-phenanthroline (20 mol%), and phthalimide (1.0 mmol) in anhydrous MeCN (10 mL). Transfer this mixture to the -78 °C reaction flask under

. -

Cross-Coupling: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate (30 mL) and wash with saturated aqueous

(2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous -

Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the (R)-phthalimide intermediate.

Protocol B: Hydrazine-Mediated Deprotection

This step liberates the primary amine to yield the final product.

Reagents & Materials:

-

(R)-Phthalimide intermediate (1.0 mmol)

-

Hydrazine hydrate (

, 64% hydrazine) (5.0 mmol, 5.0 equiv) -

Absolute Ethanol (EtOH) (10 mL)

Procedure:

-

Dissolve the (R)-phthalimide intermediate (1.0 mmol) in absolute EtOH (10 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (5.0 mmol) dropwise at room temperature[2].

-

Heat the mixture to reflux (approx. 80 °C) and stir for 4 hours.

-

Precipitation: Cool the reaction to room temperature. A dense white precipitate of phthalhydrazide will form.

-

Filtration & Isolation: Filter the suspension through a Celite pad and wash the filter cake with cold EtOH (2 × 5 mL). Concentrate the filtrate under reduced pressure.

-

Acid-Base Extraction (Optional but recommended for high purity): Dissolve the concentrated residue in 1M HCl (15 mL) and wash with dichloromethane (DCM) (2 × 10 mL) to remove non-basic organic impurities. Basify the aqueous layer to pH > 12 using 2M NaOH, and extract the free amine with DCM (3 × 15 mL). Dry the combined organic extracts over

, filter, and evaporate to yield pure (R)-5-amino-3-methylpentan-1-ol.

Quantitative Data & Optimization

The choice of transition metal catalyst dictates the fate of the

Table 1: Catalyst and Condition Optimization for Skeletal Cleavage

| Catalyst (20 mol%) | Ligand (20 mol%) | Nucleophile | Dominant Reaction Pathway | Yield of Target |

| CuCl | 1,10-Phenanthroline | Phthalimide | Aminodealkenylation (C–N formation) | ~75–79% |

| Cu(OAc)₂ | None | Phthalimide | Aminodealkenylation | Moderate (<50%) |

| FeSO₄·7H₂O | None | None | Hydrodealkenylation (Reduction to C–H) | 0% |

| None | None | Phthalimide | No Reaction | 0% |

Data Interpretation: Iron(II) salts possess a kinetic preference for rapid hydrogen atom transfer (HAT), leading exclusively to hydrodealkenylation (forming a C–H bond). Conversely, the Cu(I)/Phenanthroline system stabilizes the intermediate sufficiently to allow the Cu(II)-amine complex to trap the alkyl radical, successfully forging the C–N bond[4].

Conclusion

The aminodealkenylation of (−)-β-citronellol represents a paradigm shift in accessing chiral amino alcohols. By transforming a ubiquitous C(sp3)–C(sp2)

References

-

He, Z., Moreno, J. A., Swain, M., Wu, J., & Kwon, O. (2023). Aminodealkenylation: Ozonolysis and copper catalysis convert C(sp3)–C(sp2) bonds to C(sp3)–N bonds. Science, 381(6660), 877-886. URL:[Link]

-

Kwon, O., et al. (2025). Synthesis through C(sp3)–C(sp2) Bond Scission in Alkenes and Ketones. Accounts of Chemical Research (PMC). URL:[Link](Note: PMC link routes to related Kwon lab open-access methodologies)

- Google Patents (2024).WO2024006742A2 - Nrf2 protein degraders. (Demonstrates the application of 5-amino-3-methylpentan-1-ol in modern PROTAC synthesis).

Sources

- 1. WO2024006742A2 - Nrf2 protein degraders - Google Patents [patents.google.com]

- 2. Aminodealkenylation: Ozonolysis and copper catalysis convert C(sp3)–C(sp2) bonds to C(sp3)–N bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminodealkenylation: Ozonolysis and copper catalysis convert C(sp3)–C(sp2) bonds to C(sp3)–N bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis through C(sp3)–C(sp2) Bond Scission in Alkenes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminodealkenylation: Ozonolysis and copper catalysis convert C(sp3)–C(sp2) bonds to C(sp3)–N bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Yield Reductive Amination Protocol for the Synthesis of 5-Amino-3-methylpentan-1-ol

Introduction & Strategic Context

5-Amino-3-methylpentan-1-ol is a highly versatile, bifunctional aliphatic building block. Its structural features—a primary amine, a primary alcohol, and a methyl-branched chiral center—make it an essential intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including c-Jun N-terminal kinase (JNK) inhibitors and functionalized terpenoids . Despite its utility, the commercial cost of this building block remains prohibitively high (often exceeding $900/g for specific enantiomers) . Consequently, establishing a robust, scalable, and chemoselective in-house synthetic protocol is critical for drug development professionals.

This technical guide details two highly efficient reductive amination protocols to convert the commercially accessible precursor, 4-methyltetrahydro-2H-pyran-2-ol (the lactol tautomer of 5-hydroxy-3-methylpentanal), into 5-amino-3-methylpentan-1-ol.

Mechanistic Causality & Reaction Design

The synthesis of primary amines from aldehydes via reductive amination is frequently plagued by over-alkylation, yielding unwanted secondary or tertiary amines. This challenge is compounded when the starting material is a lactol. As a self-validating system, our protocol relies on specific chemical triggers to control the reaction pathway:

-

Lactol-Aldehyde Tautomerization: 4-Methyltetrahydro-2H-pyran-2-ol exists predominantly as a stable 6-membered cyclic hemiacetal. To achieve amination, the equilibrium must be driven toward the open-chain 5-hydroxy-3-methylpentanal. We utilize a Lewis acid, Titanium(IV) isopropoxide[Ti(OiPr)₄], which coordinates to the lactol oxygen, facilitating ring-opening and subsequent nucleophilic attack by ammonia.

-

Chemoselective Imine Formation: Ti(OiPr)₄ acts as both a Lewis acid catalyst and an irreversible water scavenger. By reacting with the water generated during imine formation, it forms insoluble TiO₂, driving the reaction thermodynamically toward the iminium intermediate .

-

Controlled Reduction: While Sodium cyanoborohydride (NaBH₃CN) is a classic choice for reductive amination , it is highly toxic and can be sluggish with primary amines. Because the Ti-activated iminium species is highly electrophilic, we can employ the safer, more cost-effective Sodium borohydride (NaBH₄) for the reduction step without risking the reduction of the unreacted lactol .

Reaction pathway: Lactol-aldehyde equilibration followed by reductive amination.

Experimental Protocols

Method A: Ti(OiPr)₄-Mediated Reductive Amination (Lab-Scale)

This method is ideal for bench-scale synthesis (1–50 grams) where precise chemoselectivity and high purity of the primary amine are required.

Materials:

-

4-Methyltetrahydro-2H-pyran-2-ol (1.0 equiv, 10 mmol, 1.16 g)

-

Ammonia solution in Ethanol (2.0 M, 5.0 equiv, 50 mmol, 25 mL)

-

Titanium(IV) isopropoxide (1.25 equiv, 12.5 mmol, 3.7 mL)

-

Sodium borohydride (1.5 equiv, 15 mmol, 0.57 g)

-

Ethyl acetate (EtOAc), Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried, round-bottom flask flushed with argon, dissolve 4-methyltetrahydro-2H-pyran-2-ol in the 2.0 M ethanolic ammonia solution.

-

Lewis Acid Addition: Dropwise add Ti(OiPr)₄ to the stirred solution at room temperature.

-

Causality & Validation: A mild exotherm will occur. The solution will gradually turn cloudy as TiO₂ begins to precipitate. This visual cue confirms successful water scavenging and imine formation. Stir for 10–12 hours.

-

-

Reduction: Cool the reaction mixture strictly to 0 °C using an ice bath. Add NaBH₄ in small portions over 15 minutes.

-

Causality: Cooling is mandatory to prevent the exothermic reduction from decomposing the sensitive iminium intermediate or boiling off the volatile ammonia.

-

-

Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 3 hours to ensure complete conversion.

-

Quenching & Workup: Quench the reaction by adding 10 mL of deionized water.

-

Causality: Water hydrolyzes the remaining titanium complexes, precipitating them entirely as a dense, filterable white TiO₂ solid.

-

-

Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 20 mL) to recover all organic product trapped in the matrix.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via Kugelrohr vacuum distillation or silica gel chromatography (DCM/MeOH/NH₄OH 90:9:1) to afford pure 5-amino-3-methylpentan-1-ol.

Step-by-step workflow for the Ti(OiPr)4-mediated reductive amination protocol.

Method B: Catalytic Hydrogenation (Industrial Scale-Up)

For larger scales (>100 g), stoichiometric Ti(OiPr)₄ generates excessive solid waste. Catalytic hydrogenation using Raney Nickel is the industry standard for minimizing secondary amine byproducts while maintaining atom economy .

Step-by-Step Methodology:

-

Preparation: Charge a high-pressure autoclave with 4-methyltetrahydro-2H-pyran-2-ol (100 g), 7.0 M NH₃ in Methanol (500 mL), and activated Raney Nickel (10 wt%).

-

Pressurization: Purge the vessel with N₂ (3 cycles) to remove oxygen, then pressurize with H₂ gas to 50 psi.

-

Reaction: Stir vigorously at 50 °C for 16 hours.

-

Causality: Elevated temperature accelerates the lactol ring-opening, while the massive excess of NH₃ suppresses the dimerization of the primary amine product into secondary amines.

-

-

Recovery: Vent the H₂ gas safely. Filter the catalyst through Celite (Caution: Raney Ni is highly pyrophoric and must be kept wet), and concentrate the filtrate to yield the product.

Quantitative Data & Protocol Comparison

To assist in selecting the appropriate protocol for your specific development phase, the following table summarizes the key performance metrics of both methods based on standard laboratory validations.

| Parameter | Method A: Ti(OiPr)₄ / NaBH₄ | Method B: Raney Ni / H₂ |

| Primary Amine Yield | 82 - 88% | 75 - 80% |

| Secondary Amine Byproduct | < 2% | 5 - 8% |

| Reaction Time | 15 hours | 16 hours |

| Scalability | Low to Medium (1g - 50g) | High (>100g) |

| Safety Considerations | Mildly exothermic, safe handling | High pressure H₂, Pyrophoric catalyst |

| Waste Profile | High (TiO₂ and Borate salts) | Low (Catalyst can be recycled) |